7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro and nitro group on the phenyl ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been associated with various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .
Mode of Action
Pyrimidine derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been associated with the inhibition of various biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrimidine derivatives have been associated with various cellular effects, including cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3-amino-2-methylpyrazole under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired pyrazolopyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Reduction: 7-(4-Amino-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Known for its diverse biological activities.
7-(4-Bromo-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Similar structure with a bromo group instead of a chloro group, which may alter its reactivity and biological activity.
7-(4-Chloro-3-nitrophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine: Similar structure with an ethyl group instead of a methyl group, which may affect its pharmacokinetic properties.
Uniqueness
The presence of both chloro and nitro groups on the phenyl ring of this compound makes it a versatile compound for various chemical transformations and enhances its potential biological activities compared to its analogs.
Properties
IUPAC Name |
7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2/c1-8-6-13-15-5-4-11(17(13)16-8)9-2-3-10(14)12(7-9)18(19)20/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJYLAKEAKYPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319750 | |
Record name | 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478249-07-9 | |
Record name | 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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